2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been extensively studied for the degradation of acetaminophen (ACT) from aqueous media, highlighting the generation of various by-products and their biotoxicity. Studies focus on the degradation pathways, kinetics, and mechanisms, utilizing computational methods to predict reactive sites and understand the environmental impact of these by-products. The research is crucial for enhancing the degradation efficiency of pharmaceutical compounds in water treatment systems (Qutob et al., 2022).
Carcinogenicity Evaluation of Chemical Analogues
Research on the carcinogenicity of chemical analogues similar to known carcinogens has been conducted, with studies synthesizing and evaluating thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenic effects. Such studies involve in vitro assessments to predict the carcinogenic potential of new compounds, contributing to the understanding of chemical structure-activity relationships in carcinogenesis (Ashby et al., 1978).
Adsorption Techniques for Environmental Protection
The adsorptive removal of acetaminophen from water has been reviewed, focusing on recent progress in adsorption technologies, the efficiency of various adsorbents, and the mechanisms underlying acetaminophen uptake. This research addresses the environmental presence of pharmaceuticals and explores effective removal strategies to mitigate their impact on ecosystems (Igwegbe et al., 2021).
Metabolism and Genetic Differences in Drug Processing
Investigations into the metabolism of acetaminophen and the genetic differences affecting its processing provide insights into the variability of therapeutic efficacy and susceptibility to toxicity among individuals. Understanding the genetic factors influencing drug metabolism can inform personalized medicine approaches and safer drug use (Zhao & Pickering, 2011).
Novel Mechanisms of Action in Analgesia
Research into the analgesic effects of acetaminophen has explored its complex mechanisms of action, including the role of metabolites in modulating pain pathways. These studies contribute to a deeper understanding of pain management and the development of analgesic drugs with improved efficacy and safety profiles (Ohashi & Kohno, 2020).
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)8-9-2-4-10(12)5-3-9/h2-5H,6-8,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJJFIWFQLAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.